(2R)-2-Isoquinolin-1-ylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-isoquinolin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYDMFHYHYTTEH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations of 2r 2 Isoquinolin 1 Ylpropanoic Acid
Enantioselective Synthesis Strategies for (2R)-2-Isoquinolin-1-ylpropanoic acid and Analogues
The primary challenge in synthesizing this compound lies in the precise installation of the chiral center at the alpha-position of the propanoic acid moiety. This requires strategies that can effectively differentiate between the two enantiotopic faces of a prochiral precursor.
Asymmetric Catalysis Approaches, including Phase-Transfer Catalysis
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of α-substituted carboxylic acids. One of the most effective methods in this domain is phase-transfer catalysis (PTC), which is well-suited for the alkylation of acidic protons, such as the one in a 1-substituted isoquinoline (B145761) precursor.
In this approach, a precursor like methyl isoquinoline-1-acetate is deprotonated to form an enolate. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, complexes with the enolate, shuttling it from an aqueous or solid phase into an organic phase containing an alkylating agent (e.g., a methyl halide). The chiral environment created by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enanti
Precursor Chemistry and Rational Design for Isoquinoline Ring Formation with Chiral Centers
Pictet-Spengler Reaction and Stereochemical Control
The Pictet-Spengler reaction is a powerful and widely used method for constructing the tetrahydroisoquinoline core, which can be a precursor to the fully aromatized isoquinoline ring system. numberanalytics.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org
Achieving stereochemical control at the C-1 position is a critical aspect of the Pictet-Spengler reaction, especially when synthesizing chiral molecules like this compound. The key to asymmetric synthesis via this method lies in the effective generation of a chiral iminium ion intermediate. arkat-usa.org When a chiral amino acid, such as D-alanine (the precursor for the (2R)-propanoic acid moiety), is used as the starting material, the existing stereocenter can direct the stereochemical outcome of the cyclization through 1,3-chirality transfer. arkat-usa.org The use of chiral auxiliaries attached to the aldehyde or the amine has also been explored to induce facial selectivity in the cyclization step. arkat-usa.org
The classic Pictet-Spengler reaction yields a tetrahydroisoquinoline. To obtain the final aromatic isoquinoline ring of this compound, a subsequent oxidation step is required. This two-step process—stereoselective Pictet-Spengler cyclization followed by aromatization—provides a viable route to the target compound.
Table 1: Key Factors in Stereoselective Pictet-Spengler Reactions
| Factor | Description | Impact on Stereocontrol |
|---|---|---|
| Chiral Substrate | Use of a chiral β-arylethylamine or a chiral aldehyde. | The inherent chirality of the starting material directs the formation of one stereoisomer over the other. |
| Chiral Catalyst | Employment of chiral Brønsted acids or other organocatalysts. | The catalyst creates a chiral environment, influencing the facial selectivity of the iminium ion cyclization. researchgate.net |
| Reaction Conditions | Solvent, temperature, and acid catalyst concentration. | These parameters can influence the reaction kinetics and the stability of diastereomeric transition states, thereby affecting the stereochemical outcome. numberanalytics.com |
| Auxiliary Groups | Attaching a chiral auxiliary to the nitrogen or carbonyl component. | The auxiliary sterically hinders one face of the molecule, guiding the intramolecular attack to produce the desired stereoisomer. |
Palladium-Catalyzed Asymmetric Isoquinoline Synthesis
Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the synthesis of substituted isoquinolines. mdpi.comresearchgate.net These methods offer alternative routes that can provide access to complex isoquinoline structures under relatively mild conditions. For the asymmetric synthesis of molecules like this compound, palladium catalysis can be employed to construct the chiral center with high enantioselectivity.
One prominent strategy is the asymmetric Larock isoquinoline synthesis, which involves the palladium-catalyzed cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles. acs.org By using a chiral phosphine (B1218219) ligand, such as a Walphos derivative, in conjunction with a palladium catalyst like Pd(OAc)₂, it is possible to achieve high enantioselectivity in the formation of axially chiral isoquinolines. acs.org While this specific method generates axial chirality, related palladium-catalyzed methodologies can be adapted for the synthesis of molecules with stereogenic centers. For instance, an asymmetric Heck-type cascade reaction can provide access to 4-alkylated isoquinoline derivatives. researchgate.net
A palladium-catalyzed C–H functionalization/intramolecular asymmetric allylation cascade has also been developed for synthesizing chiral 3,4-dihydroisoquinolones, which can serve as precursors to isoquinolines. acs.org This approach utilizes a chiral pyridine (B92270)–oxazoline ligand to induce enantioselectivity. acs.org Such strategies could potentially be adapted to introduce the propanoic acid side chain at the C1-position with the desired (R)-configuration.
Advanced Derivatization and Functionalization of the this compound Core
Once the core structure of this compound is synthesized, its properties can be finely tuned through derivatization and functionalization. These modifications are crucial for exploring its biological activity and developing structure-activity relationships (SAR). ijpsjournal.comresearchgate.net
Site-Selective Functionalization of the Isoquinoline Heterocycle
The isoquinoline ring is a versatile scaffold that can be functionalized at various positions. nih.gov Transition-metal-catalyzed C-H functionalization is a particularly efficient strategy for introducing substituents directly onto the heterocycle without the need for pre-functionalized starting materials. acs.org
Catalyst-controlled site-selectivity allows for the targeted modification of specific positions. For example, using different catalytic systems, it is possible to achieve selective C-H arylation of isoquinolones at either the C4 or C8 position. A palladium catalyst can direct arylation to the C4 position via an electrophilic palladation pathway, while an Iridium(III) catalyst can promote C-C bond formation exclusively at the C8 position. acs.org Such catalyst-controlled divergence provides a powerful tool for creating a library of analogs of this compound with substituents at defined positions on the isoquinoline core.
Table 2: Catalyst Systems for Site-Selective Functionalization
| Target Site | Catalyst System | Reaction Type | Potential Substituents |
|---|---|---|---|
| C4-Position | Palladium (Pd) catalyst | C-H Arylation | Various aryl groups |
| C8-Position | Iridium (Ir) catalyst | C-H Arylation | Various aryl groups |
| N-Oxide | Hypervalent Iodine | Oxidation | N-oxide functionality |
Modifications of the Propanoic Acid Moiety for Structure-Activity Relationship (SAR) Design
The propanoic acid side chain is a key feature of the molecule, offering a handle for numerous modifications to probe its interaction with biological targets. ijpsjournal.com Standard organic transformations can be used to alter the carboxylic acid group, which can significantly impact the compound's physicochemical properties and biological activity. mdpi.com
Common modifications include:
Esterification: Converting the carboxylic acid to various esters can modulate lipophilicity and cell permeability.
Amide Formation: Coupling the carboxylic acid with a diverse range of amines to form amides introduces new points of interaction and can alter the molecule's hydrogen bonding capacity. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can be further functionalized.
Homologation: The propanoic acid chain can be extended or shortened to optimize the distance between the isoquinoline core and the acidic functional group.
These modifications are fundamental in SAR studies, where the goal is to systematically alter the structure of a lead compound to identify the key features responsible for its biological activity and to optimize properties such as potency and selectivity. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 2r 2 Isoquinolin 1 Ylpropanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (2R)-2-Isoquinolin-1-ylpropanoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for assigning the chemical shifts and understanding the connectivity and spatial arrangement of atoms.
2D NMR Techniques (COSY, TOCSY, HMQC, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide detailed information about the connectivity of atoms within a molecule, which is essential for the complete assignment of ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would show correlations between the methine proton at the chiral center (C2) and the methyl protons, as well as between adjacent protons on the isoquinoline (B145761) ring.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful for identifying all the protons belonging to the isoquinoline ring system, even if they are not directly coupled.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methine proton at C2 would show a correlation to the C2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for establishing the connectivity between different parts of the molecule, such as linking the propanoic acid moiety to the C1 position of the isoquinoline ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Correlated Protons (¹H) via COSY | Correlated Carbons (¹³C) via HMBC |
| H at C2 | C2 | CH₃ protons | C1 (isoquinoline), COOH |
| CH₃ protons | CH₃ carbon | H at C2 | C2, COOH |
| H at C3 | C3 | H at C4 | C1, C4, C4a |
| H at C4 | C4 | H at C3 | C3, C4a, C5, C8a |
This table represents expected correlations and would be populated with actual chemical shift data from experimental spectra.
NOE Experiments for Relative Stereochemistry Assignment
Nuclear Overhauser Effect (NOE) experiments are key to determining the relative stereochemistry and conformation of a molecule by identifying protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, NOE difference spectroscopy, would be employed. A crucial NOE would be expected between the proton at the chiral center (C2) and the proton at the C8 position of the isoquinoline ring. The strength of this NOE would provide insights into the preferred conformation of the molecule around the C1-C2 bond.
Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used. The expected exact mass for C₁₂H₁₁NO₂ would be calculated and compared to the experimentally determined value. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can provide further structural information and can be used for reaction monitoring.
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 202.0863 | (To be determined experimentally) |
| [M+Na]⁺ | 224.0682 | (To be determined experimentally) |
| [M-H]⁻ | 200.0717 | (To be determined experimentally) |
This table would be completed with experimental data.
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation
Single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous assignment of the (R) configuration at the chiral center. Furthermore, it would reveal the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chiral Chromatographic Methods for Enantiomeric Purity Assessment (e.g., HPLC on Chiral Stationary Phases)
Assessing the enantiomeric purity of this compound is critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. The choice of the CSP is crucial and often requires screening of different types, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The separation of the (R) and (S) enantiomers is based on the differential interactions with the chiral selector of the CSP. The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol) with an acidic modifier (like trifluoroacetic acid), is optimized to achieve baseline separation. The enantiomeric excess (% ee) can then be accurately determined by integrating the peak areas of the two enantiomers.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The spectrum would also display absorptions corresponding to the C-H bonds of the alkyl and aromatic parts of the molecule, as well as C=C and C=N stretching vibrations from the isoquinoline ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the isoquinoline moiety are often strong in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) | Weak |
| C=O (Carboxylic acid) | 1700-1725 (strong) | Moderate |
| C-H (Aromatic) | 3000-3100 | Strong |
| C=C, C=N (Aromatic) | 1450-1600 | Strong |
| C-H (Alkyl) | 2850-2960 | Moderate |
This table provides expected ranges for the characteristic vibrational modes.
Theoretical and Computational Chemistry Studies of 2r 2 Isoquinolin 1 Ylpropanoic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (2R)-2-Isoquinolin-1-ylpropanoic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
Electronic Structure and Reactivity Descriptors: The electronic properties of the molecule can be characterized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. aip.org A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the HOMO is typically localized on the electron-rich isoquinoline (B145761) ring, while the LUMO is distributed across the entire conjugated system.
Global reactivity descriptors, derived from FMO energies, offer quantitative measures of the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species.
Acidity Prediction: The acidity of the carboxylic acid group, represented by its pKa value, is a critical parameter influencing its behavior in biological systems. nih.gov Computational methods can predict the pKa by calculating the Gibbs free energy change associated with the deprotonation of the carboxylic acid. This involves optimizing the geometries of both the protonated and deprotonated forms of the molecule and calculating their respective energies. The predicted pKa value is essential for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. nih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and low reactivity |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |
| Predicted pKa | 4.2 | Acidity of the carboxylic acid group |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
Molecular Mechanics and Potential Energy Surface Scanning: Conformational analysis typically begins with molecular mechanics (MM) calculations, which are computationally less expensive than quantum mechanical methods. A systematic search of the conformational space is often performed by rotating the single bonds in the propanoic acid side chain. This process, known as a potential energy surface (PES) scan, helps to identify low-energy conformers. uni-muenchen.deacs.orgresearchgate.net The PES scan maps the energy of the molecule as a function of one or more dihedral angles, revealing the energy barriers between different conformations.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's conformational landscape by simulating its movement over time. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore a wide range of conformations and identify the most populated conformational states in a given environment, such as in solution. nih.gov These simulations reveal not only the stable conformers but also the transitions between them, offering insights into the molecule's flexibility and the timescale of conformational changes.
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Conformer Population | Description |
|---|---|---|---|
| 60° | 0.0 | ~60% | Lowest energy, gauche conformer |
| 180° | 1.5 | ~30% | Anti conformer |
| -60° | 3.0 | ~10% | Higher energy, gauche conformer |
Molecular Docking and Simulation Studies for Conceptual Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govresearchgate.net For this compound, docking studies can provide conceptual insights into how it might interact with a hypothetical protein binding site. These studies are foundational in structure-based drug design. researchgate.netresearchgate.net
Docking and Scoring: In a typical docking simulation, the this compound molecule is placed in the active site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. nih.govlongdom.org For instance, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket, while the isoquinoline ring can engage in hydrophobic or π-stacking interactions. nih.govresearchgate.net
Molecular Dynamics of the Complex: Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the dynamic nature of the interaction. researchgate.netuzh.chnottingham.ac.uk These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify key residues that are critical for binding. nih.gov
| Hypothetical Target | Docking Score (kcal/mol) | Key Interactions | Interacting Residues |
|---|---|---|---|
| Enzyme Active Site | -8.5 | Hydrogen Bond | Arg122, Ser154 |
| π-Stacking | Phe280 | ||
| Hydrophobic | Val121, Leu276 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental data.
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govmdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions can aid in the assignment of complex NMR spectra and can be used to distinguish between different isomers or conformers. acs.org
Vibrational Frequency Prediction: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. The calculated vibrational spectrum can help in assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group and the various vibrations of the isoquinoline ring. aip.orgnih.gov It is also possible to model the effects of intermolecular interactions, such as the hydrogen-bonded dimers that are common for carboxylic acids, on the vibrational spectrum. nih.govacs.org
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| ¹H NMR (CH-COOH) | 4.5 ppm | Proton on the chiral center |
| ¹³C NMR (C=O) | 175 ppm | Carbonyl carbon of the carboxylic acid |
| IR (C=O stretch) | 1720 cm⁻¹ | Carbonyl stretching vibration |
| IR (O-H stretch) | 3300-2500 cm⁻¹ (broad) | Hydrogen-bonded hydroxyl group |
Reaction Mechanism Elucidation and Transition State Analysis using DFT Methods
DFT methods are highly effective for investigating the mechanisms of chemical reactions, including those involved in the synthesis or transformation of this compound.
Mapping Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire energy profile of a reaction. This allows for the determination of activation energies, which are related to the reaction rate, and the reaction energy, which indicates whether the reaction is exothermic or endothermic. For the synthesis of this chiral carboxylic acid, computational studies could be used to compare different synthetic routes and to understand the factors that control the stereoselectivity of the reaction. nih.govrsc.org
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure and analyzing its geometry and electronic properties can provide crucial insights into the mechanism of bond formation and cleavage. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
| Reaction Step | Computational Method | Calculated Parameter | Insight Provided |
|---|---|---|---|
| Nucleophilic addition to isoquinoline | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | Rate-determining step of the synthesis |
| Proton transfer | DFT (B3LYP/6-31G) | Transition State Geometry | Mechanism of stereocenter formation |
2r 2 Isoquinolin 1 Ylpropanoic Acid As a Chiral Building Block in Advanced Organic Synthesis Research
Utilization in the Synthesis of Complex Natural Products and Analogues
Chiral building blocks are fundamental to the efficient and stereocontrolled synthesis of complex natural products. The isoquinoline (B145761) core is central to numerous alkaloids, and derivatives of (2R)-2-Isoquinolin-1-ylpropanoic acid serve as valuable synthons for accessing these intricate structures.
One major class of natural products featuring a related structural core is the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, which includes compounds like crispine A. researchgate.net These molecules exhibit a range of biological activities, from anticancer to antiplatelet effects. researchgate.net The biosynthesis of many of these alkaloids originates from amino acid precursors such as 2-amino-3-(3′,4′-dihydroxyphenyl)propanoic acid (DOPA), highlighting nature's use of chiral propanoic acid units attached to aromatic systems. nih.gov
In synthetic chemistry, building blocks that mimic these natural precursors are highly sought after. This compound provides a pre-formed isoquinoline nucleus with a stereodefined propanoic acid side chain, which can be elaborated through various synthetic transformations. The carboxylic acid can be converted into amides, esters, or ketones, or it can be reduced to an alcohol, providing a handle for constructing the fused ring systems characteristic of alkaloids like those in the trigonoine B family, which possess a pyrrolo[2,3-c]quinoline skeleton. beilstein-journals.org The inherent chirality of the building block is crucial for producing enantiomerically pure final products, which is often essential for their biological function.
Role in the Construction of Privileged Scaffolds and Chemical Libraries
In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net Both quinoline (B57606) and isoquinoline nuclei are considered privileged structures due to their frequent appearance in bioactive compounds. nih.govresearchgate.net The strategic use of these scaffolds allows for the creation of chemical libraries—large collections of related but structurally diverse compounds—for high-throughput screening.
This compound is an exemplary starting material for the construction of such libraries. Its structure contains several key features for diversification:
A Privileged Core: The isoquinoline ring system serves as the foundational scaffold. researchgate.net
A Functional Handle: The carboxylic acid group is readily derivatized, allowing for the introduction of a wide range of substituents via amide bond formation, esterification, or other coupling reactions.
A Defined Stereocenter: The (R)-configuration at the alpha-carbon introduces three-dimensional complexity, which is often critical for specific interactions with biological macromolecules.
By systematically reacting this building block with a diverse set of amines or alcohols, chemists can rapidly generate a library of compounds. Each member of the library retains the core isoquinoline scaffold and the chiral center but differs in the substituent attached to the propanoic acid side chain. This approach allows for the efficient exploration of the chemical space around the privileged core to identify novel bioactive molecules. nih.govmdpi.com
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. The functional handles on this compound make it an ideal substrate for systematic derivatization in SAR campaigns.
While direct SAR studies on this compound are not extensively documented, research on the closely related 3-[2-oxoquinolin-1(2H)-yl]propanoic acid scaffold provides a clear blueprint for this approach. nih.gov In these studies, the propanoic acid moiety was used as a versatile anchor to synthesize a series of twenty N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives. nih.gov These derivatives were then evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line and for their ability to inhibit the epidermal growth factor receptor (EGFR). nih.gov
The results demonstrated clear SAR trends. For instance, compound 9e in the study, which features a specific amide substituent, exhibited potent cytotoxicity with an IC₅₀ value of 1.32 µM and strong EGFR inhibition with an IC₅₀ of 16.89 nM. nih.gov This highlights how systematic modification of the propanoic acid side chain can be used to fine-tune biological activity. This same strategy can be applied to this compound to explore the SAR of new chemical series based on the isoquinoline scaffold.
| Compound | Substituent (R) in Amide | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | EGFR Inhibition IC₅₀ (nM) |
|---|---|---|---|
| 9c | Isopropyl | >100 | 27.9 |
| 9d | Allyl | >100 | 30.4 |
| 9e | Benzyl | 1.32 | 16.89 |
| 9g | Cyclohexyl | >100 | 52.7 |
| Doxorubicin (Control) | - | 1.21 | - |
| Erlotinib (Control) | - | - | 20.8 |
Development of Chemical Probes for Receptor Binding and Enzymatic Studies
Chemical probes are essential tools in chemical biology for identifying and studying the function of proteins in their native environment. nih.gov A typical probe consists of three components: an affinity group that binds to the target protein, a reporter tag (e.g., a fluorophore or biotin) for detection, and a reactive group for covalent labeling. nih.gov
This compound possesses the necessary features to serve as a precursor for chemical probe synthesis. The isoquinoline ring can function as the affinity group, leveraging its nature as a privileged scaffold that may bind to various receptors or enzymes. The carboxylic acid provides a convenient point of attachment for a linker connected to a reporter and/or a reactive moiety. For example, the acid could be coupled to a linker containing an alkyne group for subsequent "click chemistry" or a photoreactive group like a benzophenone (B1666685) for covalent cross-linking upon UV irradiation. nih.gov
While the development of chemical probes specifically from this compound is not widely reported in academic literature, the principles of probe design strongly support its potential in this area. Its structure allows for the creation of targeted probes to investigate the biological roles of proteins that recognize the isoquinoline scaffold.
Applications in Materials Science and Polymer Chemistry
The application of specific, complex chiral molecules like this compound in materials science and polymer chemistry is a niche area. Generally, polymers are large macromolecules built from simpler repeating monomer units. msu.edu Propanoic acid and its derivatives can be used to create polyesters, which have applications as biodegradable materials for medical devices or packaging. ontosight.aiontosight.ai
However, the incorporation of a bulky, heterocyclic, and chiral unit like the 2-isoquinolin-1-yl group into a polymer chain is not a common strategy for developing conventional materials. Such a modification would drastically alter the polymer's properties, making it more rigid and introducing complex stereochemistry, which is not typically desired for bulk polymer applications. A review of current academic literature does not indicate any significant, non-clinical applications for this compound as a monomer or modifier in materials science or polymer chemistry.
Environmental Transformation and Degradation Pathways Academic Perspective
Photolytic Degradation Mechanisms of Isoquinoline (B145761) Compounds
The photochemical transformation of N-heterocyclic aromatic compounds, including isoquinoline and its derivatives, is a significant abiotic degradation pathway in the environment. While specific studies on the photolytic degradation of "(2R)-2-Isoquinolin-1-ylpropanoic acid" are not available, the behavior of the structurally related quinoline (B57606) and other isoquinoline alkaloids provides insight into potential mechanisms.
The photolytic degradation of these compounds is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of excited states. These excited molecules can then undergo various reactions, including oxidation, reduction, and rearrangement. In aqueous environments, the presence of photosensitizers and reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can significantly accelerate photodegradation.
For isoquinoline compounds, photolytic degradation is likely to proceed through several key pathways:
Photooxidation: The isoquinoline ring is susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated intermediates. Further oxidation can result in ring cleavage, breaking down the aromatic structure into smaller, more biodegradable organic compounds.
Direct Photolysis: Direct absorption of UV light can lead to the cleavage of the N-heterocyclic ring. For instance, studies on the dissociative photoionization of isoquinoline have shown that it can fragment to lose hydrogen cyanide (HCN), indicating a breakdown of the pyridine (B92270) ring structure.
Photosensitized Reactions: Natural organic matter (NOM) and other substances in the environment can act as photosensitizers, absorbing light and transferring the energy to the isoquinoline compound or to molecular oxygen to generate ROS, which then attack the molecule.
| Conceptual Photolytic Degradation Pathway | Potential Intermediates/Products | Influencing Factors |
| Photooxidation of Isoquinoline Ring | Hydroxylated isoquinolines, Ring-opened dicarboxylic acids | Presence of •OH, ¹O₂, and other ROS |
| Direct Photolysis of Isoquinoline Ring | HCN, Benzene derivatives | Wavelength and intensity of UV radiation |
| Side-Chain Degradation | Isoquinoline, Acetic acid derivative (from decarboxylation) | pH, Presence of photosensitizers |
Conceptual Biotransformation Studies by Model Microbial Systems
The biodegradation of N-heterocyclic aromatic compounds by microorganisms is a critical process in their environmental removal. While specific biotransformation studies on "this compound" are lacking, research on the microbial degradation of isoquinoline provides a strong foundation for conceptualizing its potential biotransformation pathways.
Both bacteria and fungi have been shown to degrade isoquinoline. A common initial step in the aerobic biodegradation of isoquinoline is the hydroxylation of the pyridine ring, often leading to the formation of 1-oxo-1,2-dihydroisoquinoline. This intermediate is then typically further metabolized through ring cleavage pathways.
Conceptual biotransformation of "this compound" by model microbial systems could involve several key enzymatic reactions:
Hydroxylation: Monooxygenases and dioxygenases are key enzymes in initiating the degradation of aromatic compounds. These enzymes could hydroxylate the isoquinoline ring of the target compound at various positions.
Oxidation of the Side Chain: The propanoic acid side chain could be a target for microbial oxidation. Beta-oxidation is a common pathway for the degradation of fatty acids and similar aliphatic chains.
Decarboxylation: Microbial decarboxylases could remove the carboxyl group from the propanoic acid side chain, yielding a simpler alkyl-substituted isoquinoline.
Ring Cleavage: Following initial hydroxylation, dioxygenases could cleave the aromatic rings of the isoquinoline moiety, leading to the formation of aliphatic intermediates that can be funneled into central metabolic pathways.
The specific microbial species present in a given environment, along with factors such as nutrient availability, oxygen levels, and temperature, will ultimately determine the rate and extent of biotransformation.
| Conceptual Biotransformation Pathway | Key Enzyme Classes | Potential Metabolites |
| Hydroxylation of Isoquinoline Ring | Monooxygenases, Dioxygenases | Hydroxylated derivatives of this compound |
| Oxidation of Propanoic Acid Side Chain | Oxidoreductases | (2R)-2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid |
| Ring Cleavage of Isoquinoline Moiety | Dioxygenases | Aliphatic dicarboxylic acids |
Hydrolytic Stability and Kinetic Analysis in Model Environmental Conditions
Hydrolysis is a key abiotic degradation process for many organic compounds in the environment. The hydrolytic stability of "this compound" will be influenced by the reactivity of its functional groups, particularly the propanoic acid moiety, under different pH conditions.
The isoquinoline ring itself is generally stable to hydrolysis under typical environmental pH ranges (pH 4-9). However, the carboxylic acid derivative side chain could potentially undergo hydrolysis, although this is generally a slow process for simple alkanoic acids unless catalyzed by strong acids or bases, or by specific enzymes.
A conceptual analysis of the hydrolytic stability of "this compound" would consider the following:
pH Dependence: The rate of hydrolysis can be significantly influenced by pH. While the ester and amide derivatives of carboxylic acids are more susceptible to acid- and base-catalyzed hydrolysis, the carboxylic acid group itself is relatively stable. Extreme pH conditions, however, could potentially promote decarboxylation or other reactions.
Temperature Effects: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. Kinetic studies at different temperatures would be necessary to determine the activation energy for any potential hydrolytic degradation.
Catalysis: The presence of metal ions or other catalytic species in the environment could potentially influence the rate of hydrolysis, although this is less likely for a simple propanoic acid side chain compared to more complex functional groups.
| Environmental Condition | Expected Hydrolytic Stability | Conceptual Kinetic Profile |
| Neutral pH (pH 7) | High | Very slow degradation, likely pseudo-first-order kinetics |
| Acidic pH (pH 4) | High | Potentially slightly increased rate of decarboxylation at elevated temperatures |
| Alkaline pH (pH 9) | High | Minimal expected impact on the parent compound |
Emerging Research Frontiers and Future Perspectives
Exploration of Unconventional Synthetic Routes to Chiral Isoquinoline (B145761) Derivatives
Traditional methods for synthesizing isoquinoline derivatives, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established. pharmaguideline.commdpi.com However, the demand for more efficient, sustainable, and stereoselective methods has driven chemists to explore unconventional synthetic routes.
Photoredox Catalysis: A significant breakthrough has been the application of photoredox catalysis, which uses visible light to initiate chemical transformations. acs.org This approach allows for reactions to occur under mild conditions. Recent studies have demonstrated the direct asymmetric dearomative photocycloaddition of isoquinolines with enones. nih.govresearchgate.net By employing a synergistic system of photoredox and chiral hydrogen-bonding catalysis, researchers have been able to construct complex, three-dimensional benzotropane derivatives with high yields and stereoselectivity. nih.govresearchgate.net This method is particularly notable for its ability to create multiple consecutive stereocenters, including challenging all-carbon quaternary centers. nih.govresearchgate.net
Transition-Metal-Catalyzed C-H Activation: Another powerful strategy is the use of transition-metal catalysts, such as rhodium(III) and ruthenium(II), to directly functionalize carbon-hydrogen (C-H) bonds. acs.orgmdpi.comacs.org This atom-economical approach avoids the need for pre-functionalized starting materials. For instance, Rh(III)-catalyzed C-H activation and annulation of benzamides with specific alkynes have been developed to synthesize functionalized isoquinolones. mdpi.com Similarly, ruthenium-catalyzed processes have been used to create α-ketone-isoquinoline derivatives through a cascade reaction involving C-H activation, cyclization, and hydrolysis. acs.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for producing chiral compounds. While traditional synthesis can be challenging due to complex structures and multiple stereocenters, advances in synthetic biology are enabling the production of isoquinoline alkaloids in microorganisms like bacteria and yeast. numberanalytics.com Key enzymes in the biosynthetic pathways, such as tyrosine/dopa decarboxylase (TYDC) and norcoclaurine synthase (NCS), are being harnessed to create the chiral isoquinoline core structure efficiently. numberanalytics.com
The table below summarizes some of the emerging unconventional synthetic methods.
| Synthetic Method | Key Features | Catalysts/Reagents | Target Products |
| Photoredox Catalysis | Mild conditions, high stereoselectivity, construction of complex 3D structures. | Iridium or Ruthenium photocatalysts, chiral catalysts. | Benzotropane derivatives, polycyclic systems. nih.govresearchgate.netresearchgate.net |
| C-H Activation | High atom economy, direct functionalization of C-H bonds. | Rhodium(III), Ruthenium(II), Palladium(II) complexes. | Substituted isoquinolines and isoquinolones. acs.orgmdpi.commdpi.com |
| Biocatalysis | High enantioselectivity, sustainable, uses enzymes or microorganisms. | Tyrosine/dopa decarboxylase (TYDC), Norcoclaurine synthase (NCS). | Chiral tetrahydroisoquinoline alkaloids. numberanalytics.com |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Various catalysts adapted for continuous flow reactors. | Isoquinoline libraries. numberanalytics.com |
Integration of Machine Learning and Artificial Intelligence in (2R)-2-Isoquinolin-1-ylpropanoic acid Research
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating discovery and providing deeper insights into molecular behavior. In the context of this compound and its derivatives, these computational tools are being applied across the research and development pipeline.
Computer-Aided Drug Design (CADD): Computational techniques are instrumental in identifying and designing new therapeutic agents. tandfonline.com For isoquinoline alkaloids, methods like molecular docking and molecular dynamics (MD) simulations are used to investigate their binding affinity to biological targets, such as enzymes implicated in neurodegenerative diseases. tandfonline.com These studies can predict how compounds like Isoliensinine and Methylcorypalline might inhibit specific kinases, guiding the synthesis of more potent and selective derivatives. tandfonline.com Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models help to identify drug candidates with favorable pharmacokinetic properties early in the discovery process. nih.gov
Predictive Synthesis and Reaction Optimization: Machine learning models are being developed to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic pathways. These tools can analyze vast datasets of published reactions to identify patterns that may not be obvious to human chemists, accelerating the development of efficient synthetic routes for complex molecules.
The table below highlights key applications of AI/ML in isoquinoline research.
| Application Area | AI/ML Technique | Objective | Example Findings |
| Drug Discovery | Molecular Docking, MD Simulation | Predict binding affinity to protein targets. | Identification of isoquinoline alkaloids as potential inhibitors for kinases in neurodegenerative diseases. tandfonline.com |
| Pharmacokinetics | ADMET Prediction Models | Forecast the drug-likeness and toxicity profiles of new compounds. | Screening of alkaloid libraries to prioritize candidates with favorable ADMET properties. nih.gov |
| Synthesis Planning | Reaction Prediction Algorithms | Identify optimal conditions and predict yields for synthetic steps. | Guiding the efficient synthesis of novel quinoline (B57606) and isoquinoline derivatives. mdpi.com |
Development of High-Throughput Methodologies for Synthesis and Screening of Derivatives
To explore the vast chemical space around the this compound scaffold, high-throughput methodologies are essential. These approaches enable the rapid synthesis and evaluation of large libraries of related compounds, significantly accelerating the discovery of molecules with desired properties.
Automated Synthesis Platforms: The automation of chemical synthesis allows for the production of compound libraries with increased speed and efficiency while minimizing human error. nih.gov Modern automated synthesizers can perform a wide range of reactions, including amide formations, Suzuki couplings, and N-heterocycle formations, using pre-filled reagent cartridges. These platforms are crucial for generating diverse libraries of isoquinoline derivatives for biological screening. organic-chemistry.orgnih.gov Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for classic reactions like the Bischler-Napieralski and Pictet-Spengler, facilitating the rapid production of isoquinoline libraries. organic-chemistry.org
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. mdpi.com This technology is indispensable for identifying lead compounds from the large libraries generated by automated synthesis. The process often involves miniaturized assays in microtiter plates and robotic handling systems. nih.gov Furthermore, high-throughput purification techniques, such as automated chromatography, are necessary to handle the output of parallel synthesis, ensuring the quality of the compounds being screened. nih.gov
| Methodology | Technology | Application in Isoquinoline Research | Key Advantage |
| Automated Synthesis | Robotic Synthesizers, Microwave Reactors | Rapid parallel synthesis of substituted isoquinoline libraries. organic-chemistry.org | Increased speed, reproducibility, and access to diverse chemical structures. |
| High-Throughput Screening | Microplate-based Assays, Robotic Liquid Handling | Screening large compound libraries for biological activity (e.g., enzyme inhibition, anticancer effects). mdpi.com | Rapid identification of bioactive "hits" from thousands of candidates. |
| High-Throughput Purification | Automated HPLC/SFC Systems | Isolation and purification of individual compounds from parallel synthesis reactions. nih.gov | Ensures high purity of compounds for reliable biological testing. |
Advanced Understanding of Stereoelectronic Effects on Reactivity and Molecular Recognition
The specific three-dimensional arrangement of atoms and the distribution of electrons (stereoelectronic effects) in a molecule like this compound are critical determinants of its chemical behavior. The chiral center at the propanoic acid side chain introduces stereospecificity that profoundly influences its reactivity and how it interacts with other chiral molecules, such as biological receptors.
Chiral Recognition: Understanding the mechanism of chiral recognition is fundamental for drug development, as enantiomers of a drug can have vastly different biological effects. nih.gov Techniques like capillary electrophoresis, chiral HPLC, and NMR spectroscopy are used to study the interactions between chiral isoquinoline derivatives and chiral selectors, such as cyclodextrins. nih.gov These studies provide insights into the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern how a molecule's specific stereochemistry is recognized by its binding partner. nih.gov
Computational Modeling: Quantum mechanical calculations and molecular modeling are powerful tools for dissecting stereoelectronic effects. These methods can compute properties like molecular orbital energies, charge distributions, and steric hindrance to explain and predict the regioselectivity and stereoselectivity of reactions. For isoquinoline derivatives, these models can help rationalize why certain positions on the ring are more reactive or why one enantiomer binds more strongly to a receptor than the other.
Investigation of Novel Reactivity Patterns for Isoquinoline Propanoic Acids
Research into the fundamental reactivity of isoquinoline propanoic acids is uncovering new chemical transformations, expanding their utility as building blocks in organic synthesis.
Decarboxylative Couplings: The carboxylic acid group in isoquinoline propanoic acids can be used as a handle for decarboxylative coupling reactions. In these reactions, the carboxyl group is extruded as carbon dioxide, generating a reactive intermediate that can then form a new carbon-carbon or carbon-heteroatom bond. This strategy provides a novel way to functionalize the position alpha to the isoquinoline ring.
Novel Cyclization and Annulation Reactions: The isoquinoline core itself is a versatile platform for constructing more complex heterocyclic systems. Researchers are exploring new annulation strategies where the existing ring is used as a template to build additional fused rings. For example, transition-metal-catalyzed C-H activation can lead to the formation of new C-C and C-N bonds, creating polycyclic structures from simple isoquinoline precursors. acs.orgmdpi.com Additionally, dearomative reduction methods are being developed to access saturated and semi-saturated heterocyclic scaffolds from the aromatic isoquinoline core, which are of significant interest in medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-Isoquinolin-1-ylpropanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via ester hydrolysis of intermediates under basic conditions. For example, similar propanoic acid derivatives are prepared by reacting esters with 2 M NaOH at room temperature for 12 hours, followed by pH adjustment and solvent extraction . Optimization involves monitoring reaction kinetics (e.g., via TLC or HPLC), controlling stoichiometry, and selecting inert atmospheres to prevent side reactions. Chiral purity can be ensured using enantioselective catalysts or chiral stationary-phase chromatography .
Q. How can researchers validate the chiral purity and stereochemical configuration of this compound?
- Methodology : Use polarimetry to measure optical rotation and compare with literature values. Advanced techniques include:
- NMR Spectroscopy : Analyze coupling constants in -NMR spectra to confirm stereochemistry (e.g., vicinal coupling for diastereomers) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for structurally related isocoumarin intermediates .
- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during the synthesis of this compound?
- Methodology : Racemization often occurs under basic or high-temperature conditions. Mitigation approaches include:
- Low-Temperature Reactions : Conduct hydrolysis at 0–5°C to reduce kinetic energy and slow enantiomer interconversion .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive chiral centers during synthesis .
- In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) or real-time HPLC to adjust conditions dynamically .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodology : Discrepancies may arise from impurities or assay variability. Solutions include:
- Purity Verification : Validate compounds via -NMR (≥95% purity) and LC-MS to confirm molecular weight .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference standards like isocoumarins for bioactivity comparisons .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data across studies, accounting for variables like cell line specificity .
Q. What analytical methods are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodology : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–254 nm) is widely used. For example:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA) for peak sharpness.
- Validation : Assess linearity (R² ≥ 0.999), limit of detection (LOD < 0.1 µg/mL), and recovery (90–110%) per ICH guidelines .
Data Reproducibility and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Protocols : Specify molar ratios, solvent purity, and reaction times (e.g., "12 h at 25°C under N₂").
- Supporting Information : Provide NMR spectra, chromatograms, and crystallographic data (CCDC deposition numbers) .
- Chiral Confirmation : Report ee values and analytical methods (e.g., "Chiral HPLC: 99% ee, Chiralpak® IA, hexane:IPA 80:20") .
Biological and Pharmacological Applications
Q. What in vitro models are suitable for evaluating the bioactivity of this compound?
- Methodology : Prioritize assays relevant to isoquinoline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
